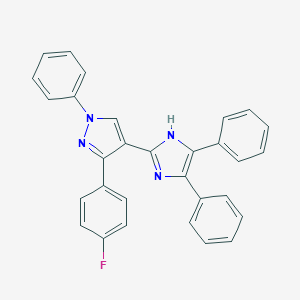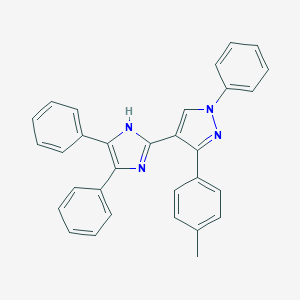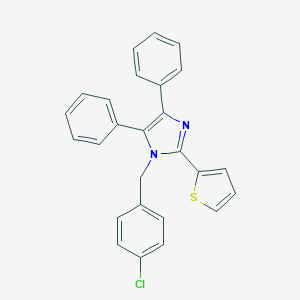![molecular formula C12H15N3O3S2 B292516 Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B292516.png)
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of histone deacetylase, an enzyme that regulates gene expression and is involved in the development of cancer.
Biochemical and Physiological Effects:
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potential as an anticancer agent. This compound has been found to exhibit antitumor activity against various types of cancer cells. Another advantage is its potential as an anti-inflammatory and analgesic agent. This compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.
One of the limitations of using Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects on normal cells at high concentrations. Another limitation is its potential instability in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate. One direction is the development of more stable analogs of this compound that can be used in aqueous solutions. Another direction is the study of the potential use of this compound in combination with other anticancer agents to enhance its antitumor activity. Additionally, the study of the mechanism of action of this compound and its effects on various signaling pathways involved in cancer development and progression may provide new insights into the development of novel anticancer agents.
Méthodes De Synthèse
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can be synthesized using various methods. One of the methods involves the reaction of 3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction leads to the formation of the desired compound as a yellow solid.
Applications De Recherche Scientifique
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In addition, this compound has been found to exhibit antibacterial activity against various strains of bacteria.
Propriétés
Formule moléculaire |
C12H15N3O3S2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
ethyl 2-(3-amino-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C12H15N3O3S2/c1-4-18-8(16)5-19-12-14-10-9(11(17)15(12)13)6(2)7(3)20-10/h4-5,13H2,1-3H3 |
Clé InChI |
RBFNALJWLLKRGU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1N |
SMILES canonique |
CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)





![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)